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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

Cat. No.: B12393431

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful
immunoprecipitation (IP) of p34cdc2 kinase from cell lysates. The information herein is
intended to guide researchers in isolating this key cell cycle regulator for subsequent analysis,
such as kinase activity assays and Western blotting.

Introduction

The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine
protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3] Its activity
is essential for the G2/M transition.[4] Dysregulation of p34cdc2 activity is often associated with
uncontrolled cell proliferation and cancer. Therefore, the ability to specifically
immunoprecipitate p34cdc? is crucial for studying its function, regulation, and interaction with
other proteins, as well as for screening potential therapeutic inhibitors.

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex
mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5] The
resulting immunoprecipitated complex can then be used in a variety of downstream
applications.
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The following tables summarize key quantitative parameters for the immunoprecipitation of

p34cdc2, compiled from various sources. These values should be considered as starting points

and may require optimization for specific experimental conditions.

Table 1: Antibody and Cell Lysate Concentrations

Recommended
Parameter Notes Source(s)
Range
) The optimal amount
Antibody 1-10 pug perIP ,
) ) should be determined 5161171
Concentration reaction .
empirically.
Dependent on the
Cell Lysate expression level of
) 250 pg - 1.0 mg/ml ) [8]
Concentration p34cdc2 in the cell

type.

Cell Lysate Volume

200 - 500 pl

[8]1°]

Total Protein per IP

100 - 500 pg

[6]

Table 2: Reagent Volumes and Incubation Times
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Recommended
Reagent/Step . Notes Source(s)
VolumelTime
Pre-washing the
) beads is
Protein A/G Agarose
20 pl of 50% slurry recommended to [819]
Beads N
reduce non-specific
binding.
Protein A/G Magnetic
20 pl of slurry [8]
Beads
) This step is highly
Lysate Pre-clearing ]
20 - 60 minutes at 4°C  recommended to [819]

Incubation

minimize background.

Antibody-Lysate

Incubation

1 hour to overnight at
4°C

Overnight incubation
may increase yield but

also background.

[5]1°]

Immune Complex

Capture

1 -3 hours at 4°C

[9]

Wash Steps

3 - 5 times with 500 pl

wash buffer

Thorough washing is
critical for removing

non-specific proteins.

[9]

Table 3: Kinase Assay Parameters (Post-Immunoprecipitation)
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Recommended
Parameter Notes Source(s)
Value
Kinase Buffer Volume 40 - 50 pl [10]
Can be adjusted
ATP Concentration 30 uM based on the specific [10]
activity of the kinase.
The optimal
concentration
Substrate Varies (e.g., 100 ug/ml depends on the [10]
Concentration GST-cdk2 K33R) substrate used.

Histone H1 is a

common substrate.

Reaction Incubation

20 - 30 minutes at 23-
30°C

[10]

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of p34cdc2 kinase from
cell lysates, followed by a general procedure for a subsequent kinase assay.

Materials and Reagents

Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer) 50 mM Tris-HCI pH 7.4,
150 mM NacCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with
protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 ug/ml aprotinin, 1 ug/ml leupeptin,
1 mM Na3VvO4, 1 mM NaF) immediately before use.[11]

Wash Buffer: (e.g., IP Lysis/Wash Buffer) 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-
40, 5% glycerol, pH 7.4.

Antibody: Anti-p34cdc2/CDK1 antibody (monoclonal or polyclonal).

Control IgG: Normal 1gG from the same species as the primary antibody.

Protein A/G Agarose or Magnetic Beads.
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Kinase Assay Buffer (if applicable): 80 mM Na-(3-glycerophosphate, 20 mM EGTA, 15 mM
MgCI2, 1 mM DTT, pH 7.4.[10]

ATP Solution (if applicable): 10 mM ATP stock.

Kinase Substrate (if applicable): e.g., Histone H1 or a specific peptide substrate.

SDS-PAGE Sample Buffer.

Detailed Immunoprecipitation Protocol

e Cell Lysate Preparation:
o Culture cells to the desired confluency and treat as required for your experiment.
o Wash cells twice with ice-cold PBS.
o Add ice-cold lysis buffer to the cell monolayer (e.g., 1 ml for a 10 cm dish).
o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

o Determine the protein concentration of the lysate using a suitable protein assay (e.g.,
Bradford or BCA). Adjust the concentration to 1-2 mg/ml with lysis buffer.[11]

e Pre-clearing the Lysate (Recommended):

[¢]

To 500 pl of cell lysate, add 20 ul of a 50% slurry of Protein A/G beads.[9]

Incubate on a rotator for 30-60 minutes at 4°C.

[e]

o

Centrifuge at 2,500 x g for 3 minutes at 4°C.

[¢]

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
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e Immunoprecipitation:

o Add 1-5 pg of anti-p34cdc2 antibody to the pre-cleared lysate. For a negative control, add
the same amount of control IgG to a separate tube of lysate.

o Incubate with gentle rotation for 2 hours to overnight at 4°C.
o Add 20-30 pl of a 50% slurry of Protein A/G beads to each tube.

o Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen
complexes.

e Washing:
o Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C.
o Carefully remove the supernatant.

o Wash the beads three to five times with 500 pl of ice-cold wash buffer. After each wash,
pellet the beads and completely remove the supernatant.

o Elution:

o For Western Blot Analysis: After the final wash, remove all supernatant and add 20-40 pl
of 2X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to
dissociate the immunocomplexes from the beads. Centrifuge to pellet the beads, and the
supernatant is ready for loading onto an SDS-PAGE gel.

o For Kinase Assay: After the final wash, resuspend the beads in kinase assay buffer.

p34cdc2 Kinase Assay Protocol (Post-IP)

 After the final wash of the immunoprecipitation, resuspend the beads in 40 pl of 1X Kinase
Buffer.

e Add the desired substrate (e.g., 1 pg of Histone H1).
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« Initiate the kinase reaction by adding ATP to a final concentration of 30 puM, including [y-
32P]ATP for radioactive detection if desired.

 Incubate the reaction at 30°C for 30 minutes with gentle agitation.

o Terminate the reaction by adding 20 ul of 3X SDS sample buffer.

o Boil the samples for 5 minutes.

o Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

» Analyze the results by autoradiography (for radioactive assays) or by Western blotting with a
phospho-specific antibody against the substrate.
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Caption: p34cdc2 (CDK1) activation at the G2/M transition.

Experimental Workflow for p34cdc2
Immunoprecipitation
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Caption: Workflow for the immunoprecipitation of p34cdc2 kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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